2-(2,4-Dichlorophenoxy)-5-ethylphenol
Description
2-(2,4-Dichlorophenoxy)-5-ethylphenol is a synthetic phenolic compound characterized by a dichlorophenoxy group at position 2 and an ethyl substituent at position 5 of the phenol ring. Its molecular formula is C₁₄H₁₁Cl₂O₂, with a molecular weight of 291.14 g/mol.
Properties
Molecular Formula |
C14H12Cl2O2 |
|---|---|
Molecular Weight |
283.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-ethylphenol |
InChI |
InChI=1S/C14H12Cl2O2/c1-2-9-3-5-14(12(17)7-9)18-13-6-4-10(15)8-11(13)16/h3-8,17H,2H2,1H3 |
InChI Key |
UUSUFMSMUYHSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitutions
The compound shares a core 2-(2,4-dichlorophenoxy)phenol backbone with several derivatives, differing in substituents at position 3. Key analogues include:
Key Structural and Functional Differences
- Substituent Effects: Ethyl group (target compound): Smaller and less sterically hindered than JPJ’s phenylethyl or JPL’s cyclohexadienylmethyl groups. This may enhance membrane permeability but reduce target-binding affinity compared to bulkier analogues . Acetic acid (2,4-D): Ionizable carboxyl group enhances water solubility and systemic herbicidal activity but increases environmental persistence and carcinogenic risk .
- Biological Activity: JPJ and 8PC demonstrate potent inhibition of InhA, a key enzyme in mycobacterial fatty acid biosynthesis, with IC₅₀ values in the µM range . 2,4-D is a classic auxin mimic, inducing uncontrolled growth in broadleaf plants, but its carcinogenicity (linked to lung cancer in animals) limits its use . The ethyl group in the target compound may offer intermediate lipophilicity, balancing bioavailability and metabolic stability compared to polar (2,4-D) or highly hydrophobic (JPJ) analogues.
- Toxicity and Safety: 2,4-D is classified as a carcinogen (IARC Group 2B) and reproductive hazard .
Research Findings and Implications
Enzyme Inhibition and Drug Development
Herbicidal Activity
- 2,4-D remains a benchmark herbicide, but its environmental and health risks drive demand for safer alternatives. The ethylphenol derivative’s reduced ionizability may decrease soil persistence, though efficacy studies are needed .
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